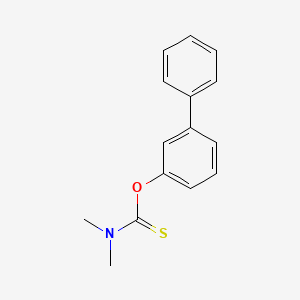
2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol is a complex organic compound that features a unique structure with multiple oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Cyclization Reactions: To form the benzocyclopentadecen ring structure.
Ether Formation: To introduce the tetraoxa groups.
Amine Introduction: To incorporate the aza group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying interactions with biological molecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of 2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol involves its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting biochemical pathways in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-methanol
- 2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-propane
Uniqueness
2-(Octahydro-5,8,14,17-tetraoxa-11-aza-benzocyclopentadecen-11-YL)-ethanol is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H25NO5 |
|---|---|
Molekulargewicht |
311.37 g/mol |
IUPAC-Name |
2-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)ethanol |
InChI |
InChI=1S/C16H25NO5/c18-8-5-17-6-9-19-11-13-21-15-3-1-2-4-16(15)22-14-12-20-10-7-17/h1-4,18H,5-14H2 |
InChI-Schlüssel |
POKAHCYUKRTNBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=CC=CC=C2OCCOCCN1CCO |
Löslichkeit |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-4-oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B11976179.png)
![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11976188.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976192.png)

![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)

![2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11976206.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11976219.png)

methyl]benzamide](/img/structure/B11976239.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11976253.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate](/img/structure/B11976254.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976255.png)
